molecular formula C13H13BrF2N2 B594220 5-Bromo-1-cyclohexyl-6,7-difluorobenzimidazole CAS No. 1365271-96-0

5-Bromo-1-cyclohexyl-6,7-difluorobenzimidazole

Cat. No. B594220
CAS RN: 1365271-96-0
M. Wt: 315.162
InChI Key: DDOLRBWANURFFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Bromo-1-cyclohexyl-6,7-difluorobenzimidazole” is a chemical compound with the CAS Number: 1365271-96-0. Its molecular formula is C13H13BrF2N2 and it has a molecular weight of 315.16 . The compound is typically used for research and development .


Molecular Structure Analysis

The InChI code for “5-Bromo-1-cyclohexyl-6,7-difluorobenzimidazole” is 1S/C13H13BrF2N2/c14-9-6-10-13(12(16)11(9)15)18(7-17-10)8-4-2-1-3-5-8/h6-8H,1-5H2 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Chemical Synthesis and Bioactivity

The compound "5-Bromo-1-cyclohexyl-6,7-difluorobenzimidazole" and its derivatives have been explored in various synthetic pathways and evaluated for their bioactivity across different studies. One such exploration involved the synthesis and characterization of compounds starting from 7-aza-5-bromobenzimidazole, examining their effects on human cervix adenocarcinoma cells. These novel compounds were found to be non-cytotoxic, indicating a potential for further exploration in medical research without harmful effects on healthy cells (Oluwafemi, 2020).

Anticancer Evaluation

The anticancer properties of derivatives of "5-Bromo-1-cyclohexyl-6,7-difluorobenzimidazole" have been a subject of study, particularly in the synthesis of novel compounds aimed at evaluating their antitumor activity. For instance, 2-cyclopropylimidazo[2,1-b][1,3,4]-thiadiazole derivatives showed promise, with one derivative demonstrating selectivity toward leukemic cancer cell lines (Noolvi et al., 2011).

Antimicrobial and Anti-tubercular Activity

A series of novel 5-(nitro/bromo)-styryl-2-benzimidazoles has been synthesized and screened for their in vitro anti-tubercular activity against Mycobacterium tuberculosis and their antibacterial activity against various bacterial strains. Some compounds demonstrated higher anti-tubercular activity and were effective as lead molecules with excellent activities against a panel of microorganisms (Shingalapur et al., 2009).

Analgesic and Anti-inflammatory Activities

The synthesis of 7-azaindazole-chalcone derivatives from 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde led to the discovery of compounds exhibiting excellent anti-inflammatory and analgesic activities. Certain derivatives outperformed the standard reference, indomethacin, in anti-inflammatory activity, and showed comparable analgesic activity to the standard drug diclofenac sodium (Chamakuri et al., 2016).

Antimicrobial Activity of Amino Acids and Sulfamoyl Derivatives

Compounds containing 4-(5-benzoyl-benzoimidazol-2) moiety incorporated into different amino acids and sulfamoyl analogues were constructed and evaluated for their antimicrobial activities. These compounds showed significant effectiveness against various bacterial and fungal strains, underscoring the versatility of benzimidazole derivatives in antimicrobial research (Abd El-Meguid, 2014).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “5-Bromo-1-cyclohexyl-6,7-difluorobenzimidazole” can be found online . It’s important to refer to the MSDS for handling and safety information.

Future Directions

As “5-Bromo-1-cyclohexyl-6,7-difluorobenzimidazole” is used for research and development , its future directions would likely depend on the outcomes of this research. Unfortunately, specific future directions are not available in the current resources.

properties

IUPAC Name

5-bromo-1-cyclohexyl-6,7-difluorobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrF2N2/c14-9-6-10-13(12(16)11(9)15)18(7-17-10)8-4-2-1-3-5-8/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOLRBWANURFFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NC3=CC(=C(C(=C32)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50742867
Record name 5-Bromo-1-cyclohexyl-6,7-difluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1365271-96-0
Record name 5-Bromo-1-cyclohexyl-6,7-difluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.